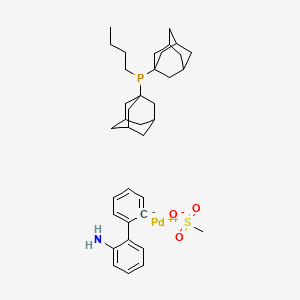
CataCXium A Pd G3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CataCXium A Pd G3 is synthesized through a series of steps involving the coordination of palladium with the ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl. The reaction typically involves the use of palladium acetate as the palladium source and the ligand in the presence of a base such as potassium carbonate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
CataCXium A Pd G3 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, typically using reducing agents.
Substitution: This compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The common reagents used with this compound include:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dichloromethane.
Catalysts: Palladium acetate, other palladium sources.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, heterocycles, and complex organic molecules. These products are often used in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
CataCXium A Pd G3 has a wide range of scientific research applications:
Mécanisme D'action
CataCXium A Pd G3 exerts its effects through palladium-catalyzed cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and promoting the transfer of functional groups. The ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl enhances the stability and reactivity of the palladium center, making the compound highly efficient in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
CataCXium A Pd G2: Another generation of Buchwald precatalyst with similar applications but different ligand structures.
CataCXium Pd G4: A newer generation with enhanced reactivity and stability.
XPhos Pd G3: A related compound with different ligand properties, used in similar cross-coupling reactions.
Uniqueness
CataCXium A Pd G3 is unique due to its third-generation ligand structure, which provides enhanced stability and reactivity compared to earlier generations. This makes it particularly effective in challenging cross-coupling reactions, offering higher yields and selectivity .
Propriétés
Formule moléculaire |
C37H52NO3PPdS |
|---|---|
Poids moléculaire |
728.3 g/mol |
Nom IUPAC |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Clé InChI |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
SMILES canonique |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



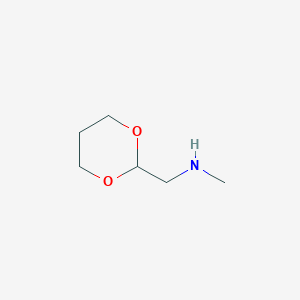
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
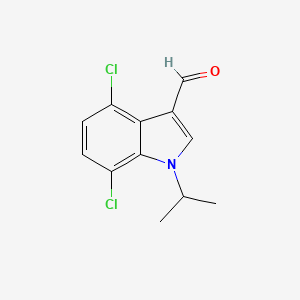

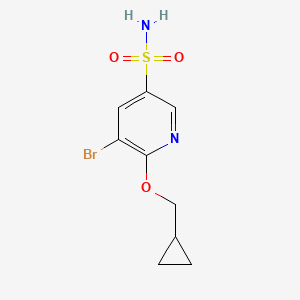
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
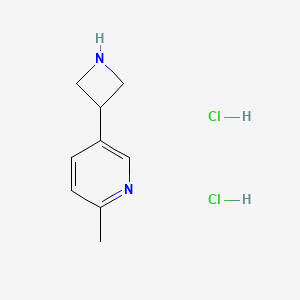
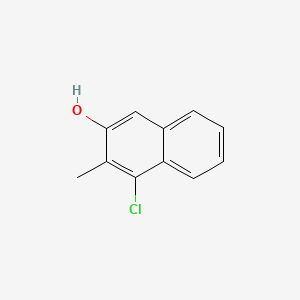
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
![benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13891340.png)

![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)

